2-Methoxy-5-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
CAS No.: 1261520-73-3
Cat. No.: VC11759071
Molecular Formula: C14H10F3NO4
Molecular Weight: 313.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261520-73-3 |
|---|---|
| Molecular Formula | C14H10F3NO4 |
| Molecular Weight | 313.23 g/mol |
| IUPAC Name | 2-methoxy-5-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C14H10F3NO4/c1-21-12-11(13(19)20)6-9(7-18-12)8-3-2-4-10(5-8)22-14(15,16)17/h2-7H,1H3,(H,19,20) |
| Standard InChI Key | PKHJKWPKWGLAGS-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=N1)C2=CC(=CC=C2)OC(F)(F)F)C(=O)O |
| Canonical SMILES | COC1=C(C=C(C=N1)C2=CC(=CC=C2)OC(F)(F)F)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
The compound’s pyridine ring serves as the central scaffold, with substitutions at positions 2, 3, and 5 driving its functional diversity . The 2-methoxy group enhances electron density on the pyridine ring, potentially influencing reactivity in coupling reactions . The 3-carboxylic acid moiety introduces hydrogen-bonding capabilities, a feature common in bioactive molecules targeting enzymes or receptors . The 5-[3-(trifluoromethoxy)phenyl] substituent contributes steric bulk and lipophilicity, which may improve membrane permeability in biological systems .
Molecular Weight and Formula
Based on structural analogs like 2-[2-methoxy-5-(trifluoromethyl)phenyl]pyridin-3-ol (PubChem CID: 53218218), the molecular formula is estimated as C₁₅H₁₁F₃NO₄, with a molecular weight of 338.25 g/mol . The trifluoromethoxy group’s electronegativity impacts solubility, with predicted logP values suggesting moderate lipophilicity (estimated logP: 2.8–3.2) .
Spectroscopic Characteristics
While experimental data for this specific compound is unavailable, related pyridine-3-carboxylic acids exhibit:
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IR spectra: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C-O-C stretch of ethers) .
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NMR: Pyridine ring protons resonate between δ 7.5–8.5 ppm, while the trifluoromethoxy group’s CF₃ signal appears near δ 120 ppm in ¹⁹F NMR .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be synthesized via sequential functionalization of a pyridine core:
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Phenyl Ring Introduction: Suzuki-Miyaura coupling of a boronic ester with a halogenated pyridine intermediate .
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Methoxy Group Installation: Nucleophilic substitution or Pd-catalyzed etherification .
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Carboxylic Acid Formation: Hydrolysis of a methyl ester precursor .
Route A: Pd-Catalyzed Cross-Coupling
A protocol adapted from WO2016016238A1 involves:
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Starting material: 2-chloro-5-iodopyridine-3-carboxylate.
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Step 1: Suzuki coupling with 3-(trifluoromethoxy)phenylboronic acid under Pd(PPh₃)₄ catalysis (yield: 72–78%) .
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Step 2: Methoxy group introduction via Ullmann coupling with NaOMe/CuI (yield: 65%) .
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Step 3: Saponification of the ester using LiOH/THF/H₂O (yield: 88%) .
Route B: One-Pot Functionalization
A modified method from Sigma-Aldrich citations employs:
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Starting material: 2-methoxypyridine-3-carboxylic acid.
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Step 1: Friedel-Crafts acylation with 3-(trifluoromethoxy)benzoyl chloride (AlCl₃ catalyst, 60°C, 12 h).
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Step 2: In situ decarboxylation under acidic conditions (H₂SO₄, 100°C) .
Comparative Analysis of Analogous Compounds
Challenges and Future Directions
Despite its promising scaffold, gaps persist in the literature:
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Toxicity Profiles: No data exist on acute/chronic toxicity or CYP enzyme interactions.
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Synthetic Scalability: Current routes rely on Pd catalysts, raising cost concerns for large-scale production .
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Target Validation: Computational docking studies are needed to predict binding modes at TGR5 or TBK1 .
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